Sec-butanol-D9

描述

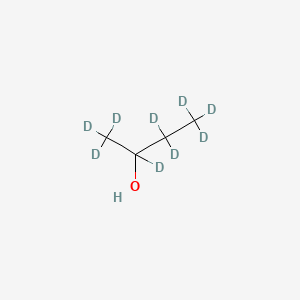

Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .

准备方法

Synthetic Routes and Reaction Conditions

Sec-butanol-D9 can be synthesized through several methods:

Hydration of Butenes: Industrially, this compound is produced by the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst.

Grignard Reaction: In the laboratory, it can be prepared by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran.

Reduction of Butanone: Another method involves the reduction of butanone (methyl ethyl ketone) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

化学反应分析

Types of Reactions

Sec-butanol-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, K2Cr2O7

Dehydration: Sulfuric acid (H2SO4)

Substitution: Hydrogen bromide (HBr)

Major Products

Oxidation: 2-Butanone (methyl ethyl ketone)

Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene

Substitution: 2-Bromobutane

科学研究应用

Sec-butanol-D9 has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and an intermediate in organic synthesis.

Biology: It is used in the extraction of biological samples and as a reagent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.

Industry: This compound is used in the manufacture of perfumes, artificial flavors, and cleaning agents.

作用机制

The mechanism of action of Sec-butanol-D9 in chemical reactions involves several steps:

Protonation: The hydroxyl group is protonated by an acid catalyst, such as sulfuric acid.

Formation of Carbocation: The protonated alcohol loses a water molecule, forming a carbocation (carbonium ion).

Elimination: The carbocation loses a hydrogen ion, forming a double bond and resulting in the formation of alkenes.

相似化合物的比较

Sec-butanol-D9 can be compared with other similar compounds, such as:

1-Butanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.

Isobutanol: A branched-chain alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

Uniqueness

This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .

生物活性

Sec-butanol-D9, also known as 1-butan-d9-ol, is a deuterated form of sec-butanol that has gained attention in various fields including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄D₉OH

- Molecular Weight : 77.12 g/mol

- CAS Number : 1941-08-6

The incorporation of deuterium (D) alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, potentially affecting its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities. Below is a summary of its pharmacological properties based on recent studies:

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on the effects of various butanol extracts, including this compound, highlighted its antioxidant and anti-inflammatory properties. The extracts were tested on RAW 264.7 macrophages, revealing a significant reduction in pro-inflammatory cytokines when treated with this compound. This suggests its potential utility in inflammatory diseases.

Case Study 2: Antidiabetic Potential

In another research project, this compound was evaluated for its ability to inhibit α-glucosidase activity. The results indicated that it could effectively lower blood glucose levels by slowing carbohydrate absorption in the intestines. This property positions it as a candidate for further development in diabetes management therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in this compound facilitates electron donation to free radicals, thereby neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : Its structure allows it to interact with key enzymes like α-glucosidase, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : By influencing signaling pathways related to inflammation, this compound can modulate immune responses.

Environmental Impact Studies

This compound is also used as a tracer in atmospheric chemistry studies to understand OH radical exposure. Its stability and reactivity make it a valuable tool for assessing environmental processes involving organic compounds.

属性

IUPAC Name |

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745843 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-22-9 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。